molecular formula C21H30N2O3S B12130029 1-{[(4-Benzylpiperazin-1-yl)sulfonyl]methyl}-7,7-dimethylbicyclo[2.2.1]heptan-2-one

1-{[(4-Benzylpiperazin-1-yl)sulfonyl]methyl}-7,7-dimethylbicyclo[2.2.1]heptan-2-one

Cat. No.: B12130029
M. Wt: 390.5 g/mol
InChI Key: PMKBLFJSSLFUQR-UHFFFAOYSA-N
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Description

This compound features a rigid 7,7-dimethylbicyclo[2.2.1]heptan-2-one (norbornanone) core, a scaffold known for stereochemical rigidity and applications in medicinal chemistry and catalysis . Attached to this core is a sulfonylmethyl group linked to a 4-benzylpiperazine moiety. The sulfonamide bridge enhances solubility and enables interactions with biological targets, while the benzylpiperazine group may influence receptor binding or catalytic activity. The compound’s synthesis typically involves sulfonylation of a norbornanone precursor with a benzylpiperazine-containing reagent, followed by purification via chromatography and characterization using NMR, HRMS, and X-ray crystallography .

Properties

Molecular Formula

C21H30N2O3S

Molecular Weight

390.5 g/mol

IUPAC Name

1-[(4-benzylpiperazin-1-yl)sulfonylmethyl]-7,7-dimethylbicyclo[2.2.1]heptan-2-one

InChI

InChI=1S/C21H30N2O3S/c1-20(2)18-8-9-21(20,19(24)14-18)16-27(25,26)23-12-10-22(11-13-23)15-17-6-4-3-5-7-17/h3-7,18H,8-16H2,1-2H3

InChI Key

PMKBLFJSSLFUQR-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)N3CCN(CC3)CC4=CC=CC=C4)C

Origin of Product

United States

Preparation Methods

The synthesis of 1-{[(4-Benzylpiperazin-1-yl)sulfonyl]methyl}-7,7-dimethylbicyclo[2.2.1]heptan-2-one typically involves multiple steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-{[(4-Benzylpiperazin-1-yl)sulfonyl]methyl}-7,7-dimethylbicyclo[2.2.1]heptan-2-one undergoes several types of chemical reactions:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-{[(4-Benzylpiperazin-1-yl)sulfonyl]methyl}-7,7-dimethylbicyclo[2.2.1]heptan-2-one involves its interaction with specific molecular targets. The piperazine moiety allows it to bind to receptors or enzymes, potentially inhibiting their activity. The sulfonyl group can form strong interactions with amino acid residues in proteins, stabilizing the compound-protein complex .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Sulfonamide Group

The primary structural variations among analogs lie in the sulfonamide-linked substituents. Key examples include:

Compound Name / ID Substituent on Sulfonamide Molecular Weight Key Properties/Applications References
1-{[(4-Benzylpiperazin-1-yl)sulfonyl]methyl}-7,7-dimethylnorbornan-2-one 4-Benzylpiperazine 403.52 (C₂₂H₃₁N₃O₃S) Potential CNS activity, catalytic ligand
CC-78 (Ferrocene-containing analog) Ferrocenylidene + 4-(2-(dimethylamino)ethyl)piperazine Not reported Anticancer activity (in vitro studies)
Compound 36 (Bispidine-monoterpene conjugate) 7-Benzyl-9-hydroxy-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane 496.29 (C₂₉H₄₀N₂O₅) Catalytic ligand for nickel-mediated ethylation
Compound 11 3,4-Dihydroisoquinolin-2(1H)-yl 347.47 (C₁₉H₂₅NO₃S) Chiral synthesis intermediate
DY181M11 (CAS 1274892-33-9) 4-Fluorobenzylamino 339.42 (C₁₇H₂₂FNO₃S) Not reported; ≥97% purity
CymitQuimica 453582-61-1 3-Fluorophenylamino 340.41 (C₁₇H₂₂FNO₃S) Research chemical; price varies by quantity


Key Observations :

  • Benzylpiperazine vs. Bispidine : The benzylpiperazine group in the parent compound may favor interactions with amine-binding receptors, while the bispidine moiety in Compound 36 enhances catalytic efficiency due to its bicyclic nitrogen architecture .
  • Ferrocene Hybrids : CC-78 incorporates a redox-active ferrocene group, which may synergize with the sulfonamide’s electronic properties for anticancer applications .

Analytical Data Comparison :

  • 1H-NMR : The parent compound’s CH₂SO₂ group resonates near δ 3.3–3.5 ppm, while fluorinated analogs (e.g., DY181M11) show aromatic fluorine splitting patterns at δ 7.0–7.5 ppm .
  • IR Spectroscopy : Sulfonyl stretches (νSO₂) appear at ~1320 cm⁻¹ across analogs, confirming sulfonamide integrity .

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